3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C15H12I2O2 and a molecular weight of 478.06 g/mol . This compound is characterized by the presence of two iodine atoms and a benzaldehyde group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the iodination of 4-[(4-methylbenzyl)oxy]benzaldehyde. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors . The iodine atoms and the aldehyde group play crucial roles in these interactions, facilitating the formation of covalent bonds or non-covalent interactions with the target molecules . These interactions can lead to the inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde can be compared with other similar compounds, such as:
3,5-Diiodo-4-hydroxybenzaldehyde: Lacks the 4-methylbenzyl group, making it less hydrophobic and potentially less effective in certain applications.
3,5-Diiodo-4-methoxybenzaldehyde: Contains a methoxy group instead of the 4-methylbenzyl group, which can alter its reactivity and interaction with biological targets.
3,5-Diiodo-4-[(4-chlorobenzyl)oxy]benzaldehyde: The presence of a chlorine atom instead of a methyl group can significantly change its chemical properties and biological activity.
Properties
IUPAC Name |
3,5-diiodo-4-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVQUWRMZFKATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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